1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a pyridin-4-yl group, and a piperidin-4-ylmethyl urea linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the introduction of the pyridin-4-yl group through nucleophilic substitution reactions. The final step involves the formation of the urea linkage by reacting the intermediate with an appropriate isocyanate or carbamate under controlled conditions. Industrial production methods may employ catalyst-free synthesis techniques to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea can be compared with other similar compounds, such as:
Imidazo[1,5-a]pyridine derivatives: These compounds share some structural similarities and are known for their versatile applications in materials science and pharmaceuticals.
Pyridin-2-yl carbamates: These compounds are synthesized using similar methods and have comparable chemical properties.
Quinolin-2-yl carbamates: These compounds also exhibit similar reactivity and are used in various industrial and research applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c24-19(22-15-1-2-17-18(11-15)26-13-25-17)21-12-14-5-9-23(10-6-14)16-3-7-20-8-4-16/h1-4,7-8,11,14H,5-6,9-10,12-13H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYRKORYILVOIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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